
methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrole ring, which is further substituted with chloro and methoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
准备方法
The synthesis of methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
Methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学研究应用
Methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar compounds to methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate include:
3-chloro-4-methoxyacetophenone: Shares the chloro and methoxy substituents but lacks the pyrrole and benzoate ester groups.
4-chloro-3-methylphenol: Contains a chloro and methyl group on a phenol ring, differing in the functional groups and overall structure.
4-methoxyphenyl isocyanate: Features a methoxy group and an isocyanate functional group, differing in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H16Cl2N2O5 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
methyl 4-[[3-chloro-4-(3-chloro-4-methoxyanilino)-2,5-dioxopyrrol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-28-15-8-7-13(9-14(15)21)23-17-16(22)18(25)24(19(17)26)10-11-3-5-12(6-4-11)20(27)29-2/h3-9,23H,10H2,1-2H3 |
InChI 键 |
LPCKQFWXVFWOJI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


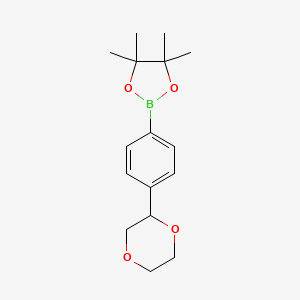
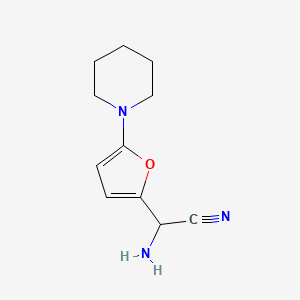
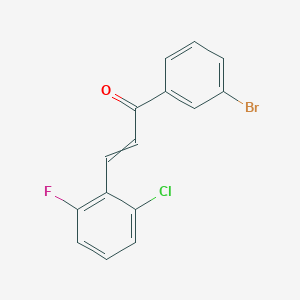
![Methyl 3-formylimidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14868513.png)
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
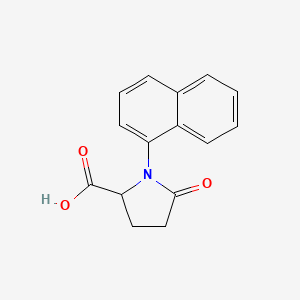
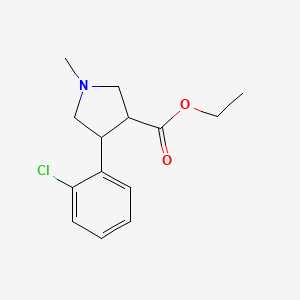

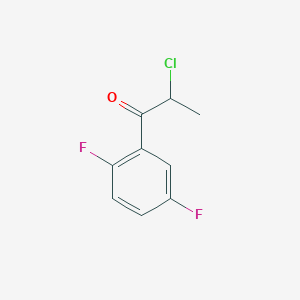
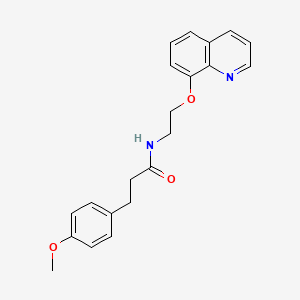
![Imidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14868548.png)

![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate](/img/structure/B14868553.png)

